molecular formula C10H13NO3S B13895301 Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate

Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate

Cat. No.: B13895301
M. Wt: 227.28 g/mol
InChI Key: KLJKYVDLSMWVDE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is a heterocyclic compound that features a thieno[2,3-c]furan core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thieno[2,3-c]furan derivative with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate exerts its effects involves interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • 2-amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile

Uniqueness

Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate is unique due to its specific thieno[2,3-c]furan core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-3-13-10(12)8-7-5(2)14-4-6(7)15-9(8)11/h5H,3-4,11H2,1-2H3

InChI Key

KLJKYVDLSMWVDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(OC2)C)N

Origin of Product

United States

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